17:0-22:4 PG-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C45H80NaO10P |

|---|---|

Molekulargewicht |

840.1 g/mol |

IUPAC-Name |

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate |

InChI |

InChI=1S/C45H81O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-45(49)55-43(41-54-56(50,51)53-39-42(47)38-46)40-52-44(48)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2;/h11,13,17,19,21-22,25,27,42-43,46-47H,3-10,12,14-16,18,20,23-24,26,28-41H2,1-2H3,(H,50,51);/q;+1/p-1/b13-11-,19-17-,22-21-,27-25-;/t42?,43-;/m1./s1/i40D2,41D2,43D; |

InChI-Schlüssel |

ALWWLZWRUKXTRW-VVLHNYMNSA-M |

Isomerische SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 17:0-22:4 PG-d5: A Core Component in Advanced Lipidomics and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

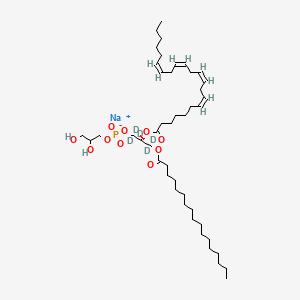

17:0-22:4 PG-d5, scientifically known as 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a high-purity, deuterated synthetic phosphatidylglycerol. Its unique structural characteristics, featuring a saturated fatty acid (heptadecanoic acid, 17:0) and a polyunsaturated fatty acid (docosahexaenoic acid, 22:4) at the sn-1 and sn-2 positions of the glycerol backbone, respectively, make it a crucial tool in the field of lipidomics. The incorporation of five deuterium atoms (d5) into its structure renders it an ideal internal standard for mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of its chemical properties, its application in experimental workflows, and its relevance in biological systems and drug development.

Core Properties and Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Full Chemical Name | 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 |

| Molecular Formula | C45H75D5NaO10P |

| Formula Weight | 840.12 g/mol [1] |

| Exact Mass | 839.57 Da[1] |

| CAS Number | 2342575-46-4[1][2] |

| Purity | >99%[1] |

| Storage Temperature | -20°C[1] |

| Physical State | Provided as a solution, typically in dichloromethane:methanol (1:1) |

Application in Quantitative Lipidomics: The Gold Standard

The primary and most critical application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics.[2] Stable isotope-labeled standards are considered the gold standard for quantitative bioanalysis because they closely mimic the chemical and physical behavior of the endogenous analyte of interest.[3]

The Rationale for Using a Deuterated Internal Standard

In drug development and clinical research, accurate quantification of biomolecules is paramount. However, several factors can introduce variability and inaccuracy into LC-MS/MS analyses:

-

Sample Preparation Variability: Losses can occur during extraction, derivatization, and other sample handling steps.

-

Matrix Effects: The complex biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.

-

Instrumental Drift: Variations in instrument performance over time can affect signal intensity.

By adding a known amount of this compound to a sample at the very beginning of the workflow, it experiences the same experimental conditions as the endogenous phosphatidylglycerols. Because it is chemically identical to its non-deuterated counterpart but has a different mass, the mass spectrometer can distinguish between the two. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the aforementioned sources of error are effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocols

The following sections outline detailed methodologies for the use of this compound as an internal standard in a typical lipidomics workflow.

A common method for extracting lipids from plasma, serum, or tissue homogenates is the methyl-tert-butyl ether (MTBE) extraction.

Materials:

-

Biological sample (e.g., 25 µL of human plasma)

-

Internal standard solution (e.g., UltimateSPLASH™ ONE, containing this compound)

-

Methanol (MeOH), LC-MS grade

-

Methyl-tert-butyl ether (MTBE), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Vacuum concentrator

Methodology:

-

To 25 µL of plasma in a microcentrifuge tube, add a pre-determined volume of the internal standard mixture.

-

Add 231 µL of methanol and 770 µL of MTBE.

-

Vortex the mixture vigorously for 1 minute and then incubate on an orbital shaker at room temperature for 1 hour.

-

To induce phase separation, add 192.5 µL of water, making the final ratio of MTBE:MeOH:Water approximately 10:3:2.5 (v/v/v).

-

Vortex for 20 seconds and then centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

-

Dry the lipid extract under vacuum.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of acetonitrile:methanol 3:7).

The reconstituted lipid extract is then analyzed by LC-MS/MS. The following is a representative protocol using a reversed-phase C18 column.

Instrumentation:

-

UPLC/HPLC System

-

Triple Quadrupole Mass Spectrometer

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid and 10 mM Ammonium Formate

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 2-5 µL

-

Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.

MS/MS Conditions:

Phosphatidylglycerols are typically analyzed in negative ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. While optimal parameters should be determined empirically on the specific instrument used, the table below provides expected values for this compound.

| Parameter | Value |

| Precursor Ion (Q1) | m/z 839.6 |

| Product Ion (Q3) | m/z 269.2 (Heptadecanoic acid fragment) or m/z 327.2 (Docosahexaenoic acid fragment) |

| Declustering Potential (DP) | -100 to -150 V |

| Collision Energy (CE) | -40 to -50 eV |

Experimental Workflow Visualization

Caption: A typical experimental workflow for quantitative lipidomics using this compound as an internal standard.

Biological Relevance and Signaling Pathways

Phosphatidylglycerols (PGs) are anionic phospholipids that are essential components of cellular membranes in bacteria, plants, and animals. They serve not only as structural building blocks but also as precursors for other important lipids and as signaling molecules themselves.

Phosphatidylglycerol Biosynthesis and Role as a Precursor

PG is synthesized from phosphatidic acid (PA), a central intermediate in phospholipid metabolism. PA is converted to CDP-diacylglycerol, which then reacts with glycerol-3-phosphate to form phosphatidylglycerol phosphate, followed by dephosphorylation to yield PG. PG itself is a key precursor for cardiolipin, a phospholipid crucial for the structure and function of the inner mitochondrial membrane.

Caption: The biosynthetic pathway of phosphatidylglycerol and its role as a precursor to cardiolipin.

Role in Signaling: Influence of the Docosahexaenoic Acid (DHA) Moiety

The presence of a docosahexaenoic acid (22:4) acyl chain in 17:0-22:4 PG is of particular biological interest. DHA is an omega-3 polyunsaturated fatty acid highly enriched in the brain and retina. Phospholipids containing DHA have been shown to play a significant role in modulating cell signaling pathways, particularly those involving G protein-coupled receptors (GPCRs).

For instance, DHA-containing phospholipids enhance the function of the visual signaling pathway by promoting the conformational changes in rhodopsin (a GPCR) required for signal transduction.[1][4] This suggests that the biophysical properties imparted by the flexible and highly unsaturated DHA chain can create a membrane environment that is conducive to the activation of membrane-bound receptors.

Caption: The modulatory role of DHA-containing phospholipids, such as 17:0-22:4 PG, on GPCR signaling pathways.

Utility in Drug Development and Pharmacokinetic Studies

The use of deuterated standards like this compound extends beyond basic research into the realm of drug development, particularly in pharmacokinetic (PK) studies.

Tracing and Quantifying Drug Metabolites

In many cases, drugs are metabolized into lipid-like molecules or conjugate with endogenous lipids. A deuterated internal standard can be used to accurately quantify these metabolic products in various biological fluids and tissues over time. This information is critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The Kinetic Isotope Effect in Drug Design

Beyond its use as a passive tracer, deuterium substitution can be strategically employed to alter a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. This phenomenon, known as the kinetic isotope effect, can lead to:

-

A longer drug half-life.

-

Increased systemic exposure.

-

Reduced formation of certain metabolites.

This strategy, sometimes referred to as "deuterium-enhanced" drug design, can be used to improve the pharmacokinetic properties of a drug candidate.

Caption: A logical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Conclusion

This compound is a meticulously designed and highly versatile tool for researchers, scientists, and drug development professionals. Its primary role as a deuterated internal standard is indispensable for achieving the accuracy and precision required in modern quantitative lipidomics. Furthermore, the biological significance of its constituent fatty acids provides a window into the complex roles of specific phospholipid species in cell signaling and membrane dynamics. A thorough understanding of its properties and applications, as detailed in this guide, is essential for leveraging its full potential in advancing our knowledge of lipid metabolism and in the development of new therapeutic agents.

References

An In-Depth Technical Guide to 17:0-22:4 PG-d5: Structure, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylglycerol, 17:0-22:4 PG-d5. It covers its chemical structure, relevant experimental protocols for its analysis, and its role within key biological pathways. This document is intended to serve as a valuable resource for researchers in lipidomics, drug development, and related scientific fields.

Core Chemical Structure and Properties

This compound is a synthetic, deuterated phosphatidylglycerol (PG) used primarily as an internal standard in mass spectrometry-based lipidomics. Its structure consists of a glycerol backbone esterified at the sn-1 position with heptadecanoic acid (17:0) and at the sn-2 position with docosatetraenoic acid (22:4). The phosphoglycerol headgroup is attached at the sn-3 position, and the "d5" designation indicates that five deuterium atoms are incorporated into the glycerol moiety of the headgroup.[1]

The full chemical name is 1-heptadecanoyl-2-docosatetraenoicoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (sodium salt) .[1]

Constituent Fatty Acids

-

Heptadecanoic Acid (17:0): A saturated fatty acid with 17 carbon atoms. It is an odd-chain fatty acid found in trace amounts in dairy products and some plant and animal fats.

-

Docosatetraenoic Acid (22:4): A polyunsaturated fatty acid with 22 carbon atoms and four double bonds. The common isomer in biological systems is adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), which is a C2 elongation product of arachidonic acid.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C45H75D5NaO10P |

| Formula Weight | 840.12 |

| Exact Mass | 839.57 |

| Physical Form | Varies (often supplied in a solvent) |

| Purity | Typically >99% |

| Storage Temperature | -20°C |

Experimental Protocols

The following sections outline representative experimental protocols for the extraction, purification, and analysis of phosphatidylglycerols. While not specific to this compound, these methods are standard in the field of lipidomics and are applicable to its use as an internal standard.

Lipid Extraction from Biological Samples

A common method for extracting lipids from biological matrices is the Bligh and Dyer method, which uses a chloroform/methanol/water solvent system.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Chloroform

-

Methanol

-

Deionized water

-

Internal standard solution (containing this compound)

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Add the internal standard solution containing a known amount of this compound.

-

Add chloroform and methanol in a ratio that results in a single-phase solution with the aqueous sample (typically a final ratio of 1:2:0.8 chloroform:methanol:water).

-

Vortex the mixture thoroughly to ensure complete mixing and allow it to stand for a few minutes.

-

Add additional chloroform and water to induce phase separation (final ratio of 2:2:1.8 chloroform:methanol:water).

-

Vortex the mixture again and centrifuge to facilitate phase separation.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., methanol/chloroform 1:1).

Purification and Separation by Liquid Chromatography

High-performance liquid chromatography (HPLC) is a standard technique for separating different lipid classes.

Instrumentation and Columns:

-

HPLC system with a suitable detector (e.g., evaporative light scattering detector or coupled to a mass spectrometer)

-

Normal-phase or reversed-phase chromatography column (e.g., silica, C18)

Representative HPLC Conditions:

-

Mobile Phase A: Chloroform/methanol/ammonium hydroxide (80:19.5:0.5, v/v/v)

-

Mobile Phase B: Chloroform/methanol/water/ammonium hydroxide (60:34:5.5:0.5, v/v/v/v)

-

Gradient: A linear gradient from 100% A to 100% B over a set time period.

-

Flow Rate: Dependent on column dimensions.

-

Injection Volume: Typically 5-20 µL.

Quantitative Analysis by Mass Spectrometry

This compound is primarily used as an internal standard for the quantification of endogenous phosphatidylglycerols by mass spectrometry, often using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Representative Mass Spectrometry Parameters:

-

Ionization Mode: Negative ESI

-

Capillary Voltage: 3.0-4.0 kV

-

Desolvation Temperature: 300-400°C

-

Collision Gas: Argon

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For phosphatidylglycerols, the precursor ion is typically the deprotonated molecule [M-H]-, and product ions correspond to the fatty acyl chains.

| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) |

| Endogenous PG (example: 16:0-18:1 PG) | 747.5 | 255.2 (16:0) / 281.2 (18:1) |

| This compound (Internal Standard) | 844.6 | 269.2 (17:0) / 327.2 (22:4) |

Note: The exact m/z values for the internal standard will depend on the specific adduct and fragmentation pattern observed on a given instrument.

Quantification: The concentration of the endogenous PG is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of a non-deuterated standard.

Biological Context and Signaling Pathways

While this compound is a synthetic molecule, its components and the general class of phosphatidylglycerols are biologically significant.

Biosynthesis of Phosphatidylglycerol

Phosphatidylglycerol is synthesized in prokaryotes and eukaryotes through a conserved pathway. It begins with phosphatidic acid and proceeds through the formation of a CDP-diacylglycerol intermediate.

References

An In-depth Technical Guide to the Physical Properties of Deuterated Phosphatidylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerol (PG) is a crucial anionic phospholipid found in a variety of biological membranes, from bacteria to the pulmonary surfactant in mammalian lungs. Its unique biophysical properties play a significant role in membrane stability, fluidity, and interactions with proteins and other molecules. The strategic replacement of hydrogen with deuterium in PG molecules provides a powerful, non-invasive probe for studying membrane structure and dynamics using techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy, neutron scattering, and infrared (IR) spectroscopy. This technical guide provides a comprehensive overview of the core physical properties of deuterated phosphatidylglycerol, with a focus on dipalmitoylphosphatidylglycerol (DPPG), a commonly studied saturated phospholipid. We will delve into the effects of deuteration on its thermotropic phase behavior, membrane structure, and spectroscopic characteristics, supplemented with detailed experimental protocols and a visualization of its biosynthetic pathway.

Core Physical Properties: A Comparative Analysis

Deuteration, particularly in the acyl chains, can subtly alter the physical properties of phospholipids. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a small reduction in the molecular volume of the deuterated acyl chains. This seemingly minor change can have measurable effects on the collective properties of the lipid bilayer.

Quantitative Data Summary

The following table summarizes key physical properties of dipalmitoylphosphatidylglycerol (DPPG) and its perdeuterated counterpart, DPPG-d62, where the acyl chains are fully deuterated. It is important to note that these values are compiled from various studies and experimental conditions may vary.

| Physical Property | Dipalmitoylphosphatidylglycerol (DPPG) | Perdeuterated Dipalmitoylphosphatidylglycerol (DPPG-d62) | Key Effects of Deuteration |

| Chemical Structure | C₃₈H₇₅O₁₀P | C₃₈H₁₃D₆₂O₁₀P | Isotopic substitution of hydrogen with deuterium in the acyl chains. |

| Molecular Weight | 723.0 g/mol [1] | ~785 g/mol | Increased molecular weight due to the mass of deuterium. |

| Main Phase Transition Temperature (Tₘ) | ~41 °C | ~37-38 °C[2] | Depression of the main phase transition temperature by 3-4 °C.[2] |

| Enthalpy of Main Phase Transition (ΔH) | ~35 kJ/mol | Slightly lower than non-deuterated counterpart | Reduction in the energy required for the gel-to-liquid crystalline phase transition. |

| Area per Lipid (A) in Fluid Phase | ~66.2 Ų (at 37 °C for DMPG)[3] | Expected to be slightly smaller than the non-deuterated counterpart at the same reduced temperature (T-Tₘ). | Deuteration of acyl chains leads to a small reduction in molecular volume, which can result in a smaller area per lipid. |

| Bilayer Thickness (D) in Fluid Phase | ~38-40 Å | Expected to be slightly thinner than the non-deuterated counterpart. | A smaller area per lipid and increased chain disorder can lead to a thinner bilayer. |

Experimental Protocols

The characterization of deuterated phosphatidylglycerol relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermotropic phase behavior of lipids.

Objective: To determine the main phase transition temperature (Tₘ) and the enthalpy of transition (ΔH) of deuterated and non-deuterated DPPG liposomes.

Methodology:

-

Sample Preparation:

-

Prepare a solution of DPPG or DPPG-d62 in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a glass vial.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

-

Vortex the suspension above the expected Tₘ to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

DSC Measurement:

-

Accurately transfer a known amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.[4]

-

Prepare a reference pan containing the same volume of the buffer used for hydration.[4]

-

Seal both pans hermetically.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 25°C).

-

Scan the temperature at a controlled heating rate (e.g., 1-2 °C/min) to a final temperature well above the Tₘ (e.g., 55°C).[4]

-

Perform multiple heating and cooling scans to check for reproducibility.

-

-

Data Analysis:

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²H NMR is a powerful technique to probe the structure and dynamics of deuterated lipids in membranes.

Objective: To determine the acyl chain order parameters (S_CD) of DPPG-d62 in a lipid bilayer.

Methodology:

-

Sample Preparation:

-

Prepare MLVs of DPPG-d62 as described in the DSC protocol.

-

Centrifuge the MLV suspension to form a pellet.

-

Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor.

-

-

NMR Measurement:

-

Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).

-

The 90° pulse width should be optimized for deuterium.

-

The delay τ between pulses is typically set to 30-50 µs.

-

Spectra are recorded as a function of temperature, allowing the sample to equilibrate at each temperature for at least 15-20 minutes.

-

-

Data Analysis:

-

The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

The segmental order parameter (S_CD) for each deuterated methylene group is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δνq, where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the conformational order of the lipid acyl chains.

Objective: To monitor the temperature-dependent changes in the C-D stretching vibrations of DPPG-d62.

Methodology:

-

Sample Preparation:

-

Prepare a hydrated lipid film of DPPG-d62 between two CaF₂ windows. A small amount of the lipid suspension is placed on one window, and the other window is placed on top. A spacer of known thickness can be used to control the sample path length.

-

-

FTIR Measurement:

-

Place the sample holder in the FTIR spectrometer.

-

Record FTIR spectra over a temperature range spanning the phase transition.

-

The C-D stretching vibration region (around 2000-2200 cm⁻¹) is of particular interest.

-

-

Data Analysis:

-

The peak position of the symmetric (νs(CD₂)) and antisymmetric (νas(CD₂)) stretching bands is sensitive to the conformational state of the acyl chains.

-

A shift to higher wavenumbers is indicative of an increase in gauche conformers and a transition from the gel to the liquid-crystalline phase.

-

Small-Angle X-ray and Neutron Scattering (SAXS and SANS)

SAXS and SANS are used to determine the overall structure of the lipid bilayer, including its thickness.

Objective: To determine the bilayer thickness (D) and area per lipid (A) of DPPG and DPPG-d62 vesicles.

Methodology:

-

Sample Preparation:

-

Prepare unilamellar vesicles (LUVs) of DPPG or DPPG-d62 by extrusion, as described in the DSC protocol.

-

For SANS, the sample is typically prepared in D₂O to enhance contrast.

-

-

Scattering Measurement:

-

The vesicle suspension is placed in a temperature-controlled sample holder.

-

SAXS or SANS data are collected over a range of scattering vectors (q).

-

-

Data Analysis:

-

The scattering data is analyzed using models that describe the form factor of the lipid bilayer.

-

By fitting the experimental data to these models, structural parameters such as the bilayer thickness and the area per lipid can be extracted. The combination of both X-ray and neutron scattering data can provide a more detailed and accurate structural determination.[3]

-

Signaling and Biosynthetic Pathways

Phosphatidylglycerol is not only a structural component of membranes but also plays a role in cellular signaling and is a key intermediate in the biosynthesis of other important lipids like cardiolipin.

Biosynthesis of Phosphatidylglycerol

The biosynthesis of phosphatidylglycerol is a conserved pathway in both prokaryotes and eukaryotes. It begins with phosphatidic acid (PA) and involves two key enzymatic steps.

Caption: The biosynthetic pathway of phosphatidylglycerol.

Role in Signaling

Phosphatidylglycerol itself can act as a signaling molecule. For instance, it has been shown to directly activate certain lipid-gated ion channels.[5] Furthermore, PG is a precursor for the synthesis of cardiolipin, a phospholipid essential for the function of the inner mitochondrial membrane and implicated in apoptosis signaling pathways. In bacteria, the relative amounts of PG and other phospholipids in the membrane can change in response to environmental stress, indicating a role in adaptation and signaling pathways that govern membrane homeostasis.[1]

Conclusion

Deuterated phosphatidylglycerol is an invaluable tool for researchers in membrane biophysics, structural biology, and drug development. The subtle yet significant effects of deuteration on the physical properties of PG, such as a decrease in the main phase transition temperature, provide a sensitive handle for investigating membrane structure and dynamics. The experimental protocols outlined in this guide offer a starting point for the detailed characterization of these systems. A thorough understanding of the physical properties of deuterated PG, in conjunction with advanced analytical techniques, will continue to provide critical insights into the complex world of biological membranes.

References

- 1. Dipalmitoylphosphatidylglycerol | C38H75O10P | CID 65144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

The Pivotal Role of Phosphatidylglycerol in Biological Systems: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylglycerol (PG) is a unique, anionic glycerophospholipid that, while often considered a minor component of cellular membranes, plays a critically diverse and often essential role across all domains of life. From maintaining membrane integrity in bacteria to facilitating the light-dependent reactions of photosynthesis in plants and ensuring proper lung function in mammals, the functional significance of PG is profound. This technical guide provides an in-depth exploration of the biosynthesis, distribution, and multifaceted functions of phosphatidylglycerol in various biological systems. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Phosphatidylglycerol

Phosphatidylglycerol (PG) is a glycerophospholipid consisting of a glycerol backbone esterified to two fatty acid chains and a phosphate group, which is in turn esterified to a second glycerol molecule.[1][2] This structure imparts a net negative charge at physiological pH, making PG an important anionic component of biological membranes.[3] Its presence is crucial for a variety of cellular processes, including membrane stability, protein function, and as a precursor for other essential lipids like cardiolipin.[1][4] PG is found in the membranes of bacteria, plants, and animals, with its relative abundance and specific functions varying significantly between different organisms and even between different organelles within the same cell.[5][6][7]

Biosynthesis of Phosphatidylglycerol

The biosynthesis of phosphatidylglycerol is a conserved pathway that begins with the formation of phosphatidic acid (PA). In bacteria, the synthesis of PG is a two-step process catalyzed by integral membrane enzymes.[8][9]

-

Phosphatidylglycerolphosphate (PGP) Synthase (PgsA): This enzyme catalyzes the condensation of cytidine diphosphate-diacylglycerol (CDP-DAG) and glycerol-3-phosphate (G3P) to form phosphatidylglycerol phosphate (PGP).[8][9]

-

Phosphatidylglycerolphosphate (PGP) Phosphatase: PGP is then dephosphorylated by a specific phosphatase to yield the final product, phosphatidylglycerol (PG).[8]

In eukaryotes, the synthesis of PG primarily occurs in the mitochondria, following a similar pathway.[7]

Caption: Biosynthesis pathway of phosphatidylglycerol and its conversion to cardiolipin.

Quantitative Distribution of Phosphatidylglycerol

The abundance of phosphatidylglycerol varies significantly across different biological membranes, reflecting its specialized roles. The following table summarizes the approximate percentage of PG relative to total phospholipids in various membranes.

| Biological System | Membrane | Phosphatidylglycerol (% of Total Phospholipids) | References |

| Bacteria | Escherichia coli Inner Membrane | 20% | [5] |

| Plants | Thylakoid Membrane | ~10% | [10][11] |

| Mammals | Inner Mitochondrial Membrane | <5% | [7][12] |

| Lung Surfactant | 11.0-11.2% | [13] |

Role of Phosphatidylglycerol in Biological Systems

Bacteria

In bacteria, phosphatidylglycerol is a major component of the inner cell membrane and plays a crucial role in maintaining its structural integrity and fluidity.[1][14] Its anionic nature is important for the proper localization and function of various membrane proteins.[3]

-

Membrane Stability: PG contributes to the stability of bacterial membranes through interactions with other lipids and membrane proteins.[3]

-

Protein Translocation: PG is involved in the SecA-dependent protein translocation system.

-

Cell Division: It is required for the proper localization of the division septum at mid-cell.

-

Antibiotic Resistance: The modification of PG with amino acids, such as lysine to form lysyl-PG, can alter the surface charge of the bacterial membrane, leading to resistance against cationic antimicrobial peptides.[15][16]

Plants and Photosynthesis

In plants and cyanobacteria, phosphatidylglycerol is an essential component of the thylakoid membranes, where the light-dependent reactions of photosynthesis occur.[2][4] Although it constitutes only about 10% of the total thylakoid lipids, its role is indispensable.[10][11]

-

Photosystem II (PSII) Function: PG is crucial for the structure and function of Photosystem II. It is directly involved in the electron transport chain.[4][17] A deficiency in PG can impair the repair of PSII after photodamage.

-

Chloroplast Development: PG is necessary for the normal development of chloroplasts.

-

Chilling Tolerance: The presence of specific molecular species of PG is linked to the tolerance of plants to chilling temperatures.[4]

Caption: Role of Phosphatidylglycerol in the Photosystem II complex.

Mammalian Systems

In mammals, phosphatidylglycerol is generally a minor phospholipid, with a notable exception being its critical role in pulmonary surfactant.[18]

-

Lung Surfactant: PG is a key component of lung surfactant, a complex mixture of lipids and proteins that lines the alveoli.[18] It constitutes about 11% of the surfactant phospholipids and is essential for reducing surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration.[13][19] The presence of PG in amniotic fluid is a well-established marker of fetal lung maturity.

-

Mitochondrial Function: PG is found in the inner mitochondrial membrane and serves as the direct precursor for the synthesis of cardiolipin, a dimeric phospholipid crucial for the structure and function of the mitochondrial respiratory chain complexes.[7]

Caption: Role of Phosphatidylglycerol in lung surfactant function.

Phosphatidylglycerol as a Precursor for Cardiolipin

One of the most significant roles of phosphatidylglycerol in eukaryotes is serving as the immediate precursor for the synthesis of cardiolipin (diphosphatidylglycerol).[4] This reaction is catalyzed by the enzyme cardiolipin synthase, which is located in the inner mitochondrial membrane.[9]

Cardiolipin Synthase Reaction: Phosphatidylglycerol + CDP-Diacylglycerol → Cardiolipin + CMP

Cardiolipin is essential for the optimal function of numerous mitochondrial proteins, including those involved in the electron transport chain and ATP synthesis.

Enzyme Kinetics

The kinetics of enzymes involved in PG and cardiolipin synthesis are crucial for understanding the regulation of these pathways.

| Enzyme | Substrate(s) | Km | kcat | Organism | References |

| Cardiolipin Synthase | Phosphatidyl-CMP | 0.03 mol% | - | Saccharomyces cerevisiae | [1] |

| Phosphatidylglycerol | Low apparent affinity | - | Saccharomyces cerevisiae | [1] | |

| Phosphatidylserine Synthase (EcPssA) | L-serine | 0.14 ± 0.03 mM | 69.7 ± 7.5 s-1 | Escherichia coli | [20] |

| L-homoserine | 4.6 ± 0.02 mM | 2.86 ± 0.04 s-1 | Escherichia coli | [20] |

Experimental Protocols

Lipid Extraction

Accurate analysis of phosphatidylglycerol begins with efficient extraction from biological samples. The Folch and Bligh & Dyer methods are two of the most widely used protocols.

6.1.1. Modified Folch Method [21][22][23]

-

Homogenize the tissue sample (e.g., 1 g) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Filter or centrifuge the mixture to recover the liquid phase.

-

Wash the extract with 0.2 volumes of 0.9% NaCl solution.

-

Centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

-

The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen or using a rotary evaporator.

6.1.2. Bligh & Dyer Method [2][10][24][25]

-

For a 1 ml aqueous sample, add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 1.25 ml of chloroform and vortex.

-

Add 1.25 ml of deionized water and vortex to induce phase separation.

-

Centrifuge at 1000 rpm for 5 minutes.

-

The lower organic phase containing the lipids is carefully collected using a Pasteur pipette.

Phospholipid Analysis by Thin-Layer Chromatography (TLC)

TLC is a powerful technique for separating different classes of phospholipids.[26]

6.2.1. One-Dimensional TLC for General Phospholipid Separation

-

Stationary Phase: Silica gel 60 plates.

-

Solvent System: Chloroform:Methanol:Water (65:25:4, v/v/v).[27][28]

-

Procedure:

-

Pre-wash the TLC plate with a 1:1 (v/v) mixture of chloroform:methanol.

-

Spot the lipid extract onto the origin of the plate.

-

Develop the plate in a sealed tank containing the solvent system.

-

Visualize the separated lipids using iodine vapor or a specific phospholipid spray reagent.

-

6.2.2. Two-Dimensional TLC for Enhanced Resolution [28][29]

-

First Dimension Solvent: Chloroform:Methanol:Water:Concentrated Ammonia (48:40:7:5, v/v/v/v).[29]

-

Second Dimension Solvent: Chloroform:Methanol:Formic Acid (55:25:5, v/v/v).[29]

-

Procedure:

-

Develop the plate in the first dimension.

-

Dry the plate thoroughly.

-

Rotate the plate 90 degrees and develop it in the second dimension with a different solvent system.

-

Quantification of Phospholipids

6.3.1. Phosphorus Assay (Bartlett Method) [3]

-

Digest the lipid sample with perchloric acid to convert organic phosphate to inorganic phosphate.

-

The inorganic phosphate is reacted with ammonium molybdate to form a phosphomolybdate complex.

-

The complex is reduced with a reagent like aminonaphtholsulfonic acid (ANSA) to produce a stable blue color.

-

The absorbance of the solution is measured spectrophotometrically at 660 nm and compared to a standard curve of known phosphate concentrations.

Analysis of Protein-Lipid Interactions

6.4.1. Preparation of Small Unilamellar Vesicles (SUVs) [1][5][22]

-

Dry the desired lipid mixture (including PG) from a chloroform solution under a stream of nitrogen.

-

Further dry the lipid film under vacuum for at least 1 hour.

-

Rehydrate the lipid film in the desired buffer to form multilamellar vesicles (MLVs).

-

Sonicate the MLV suspension in a bath sonicator until the solution becomes clear, indicating the formation of SUVs.

6.4.2. Surface Plasmon Resonance (SPR) [4][11][20][30]

-

Immobilize the prepared SUVs onto a sensor chip (e.g., L1 chip).

-

Inject the protein of interest over the chip surface.

-

Monitor the change in the resonance angle in real-time to determine the association and dissociation kinetics of the protein-lipid interaction.

6.4.3. Isothermal Titration Calorimetry (ITC) [14][17][31][32]

-

Place the prepared lipid vesicles in the sample cell of the calorimeter.

-

Titrate the protein of interest from a syringe into the sample cell.

-

Measure the heat changes associated with the binding events to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Phosphatidylglycerol in Disease and as a Biomarker

-

Barth Syndrome: This rare X-linked genetic disorder is caused by mutations in the TAZ gene, which encodes for an enzyme involved in cardiolipin remodeling. While not a direct cause, alterations in the PG pool can impact the already compromised cardiolipin synthesis.[13]

-

Fetal Lung Maturity: As mentioned earlier, the detection of PG in amniotic fluid is a reliable indicator that the fetal lungs are mature enough to support breathing after birth. Its absence can indicate a risk of neonatal respiratory distress syndrome.

-

Bacterial Infections: The role of PG in bacterial membrane integrity and its modification in antibiotic resistance make the enzymes of the PG biosynthetic pathway potential targets for the development of new antibacterial drugs.[19]

Conclusion

Phosphatidylglycerol, though often present in smaller quantities compared to other major phospholipids, is a molecule of immense biological importance. Its unique structural and charge properties enable it to perform a wide array of functions that are essential for cellular life. From providing structural support to bacterial membranes and being a key player in the intricate machinery of photosynthesis to its vital role in mammalian lung function and mitochondrial bioenergetics, the study of PG continues to unveil fundamental aspects of cell biology. A thorough understanding of its biosynthesis, regulation, and diverse functions is crucial for advancing our knowledge in various fields, from basic research to the development of novel therapeutic strategies.

References

- 1. tf7.org [tf7.org]

- 2. Phosphatidylglycerol and sulfoquinovosyldiacylglycerol: anionic membrane lipids and phosphate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of phosphatidylglycerols in the stability of bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The essential role of phosphatidylglycerol in photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Specific roles of phosphatidylglycerols in hosts and microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and Regulation of Mitochondrial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phosphatidylglycerol phosphate synthase PgsA utilizes a trifurcated amphipathic cavity for catalysis at the membrane-cytosol interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane [frontiersin.org]

- 11. Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial membrane lipids in the regulation of bioenergetic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylglycerol Supplementation Alters Mitochondrial Morphology and Cardiolipin Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Direct Evidence for Requirement of Phosphatidylglycerol in Photosystem II of Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. researchgate.net [researchgate.net]

- 20. Endogenous formation of phosphatidylhomoserine in Escherichia coli through phosphatidylserine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of modification of membrane lipid composition on Bacillus subtilis sporulation and spore properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. pnas.org [pnas.org]

- 25. researchgate.net [researchgate.net]

- 26. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. avantiresearch.com [avantiresearch.com]

- 28. researchgate.net [researchgate.net]

- 29. Separation of phosphoinositides and other phospholipids by two-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 31. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 32. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

In-Depth Technical Guide to 17:0-22:4 PG-d5: A Core Component in Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 17:0-22:4 Phosphatidylglycerol-d5 (17:0-22:4 PG-d5), a critical internal standard for accurate and reproducible quantification of phosphatidylglycerols (PGs) in complex biological samples. This document outlines its chemical properties, supplier information, detailed experimental protocols for its use in mass spectrometry-based lipidomics, and insights into the biological significance of the phosphatidylglycerol lipid class.

Product Information and Supplier Details

This compound, chemically known as 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a deuterated synthetic phosphatidylglycerol. The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from its endogenous, non-deuterated counterparts during mass spectrometric analysis, which is essential for its role as an internal standard.

Table 1: Supplier and Catalog Information for this compound

| Supplier | Catalog Number(s) | Chemical Name |

| Avanti Polar Lipids | 858131, 858131L, A85131 | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (sodium salt) |

| Merck / Sigma-Aldrich | 858131L | This compound, Avanti Research™ |

| MedChemExpress | HY-134567 | This compound |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₅H₇₅D₅NaO₁₀P |

| Molecular Weight | 840.12 g/mol |

| Purity | >99% |

| Storage Temperature | -20°C |

| CAS Number | 2342575-46-4 |

Role in Quantitative Lipidomics

Deuterated internal standards are indispensable in quantitative mass spectrometry for correcting variations that can occur during sample preparation, extraction, and analysis.[1] By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte of interest (endogenous PGs) during these steps can be accounted for by measuring the recovery of the deuterated standard. This normalization is crucial for obtaining accurate and reliable quantitative data.

Table 3: Quantitative Data for this compound in Standard Mixtures

| Product Name | Supplier | Target Concentration of this compound |

| UltimateSPLASH™ ONE | Avanti Polar Lipids | 25 µg/mL |

| PG Internal Standard Mixture - UltimateSPLASH™ | Avanti Polar Lipids | 25 µg/mL[2] |

Experimental Protocols

The following sections detail a general workflow for the use of this compound as an internal standard in a lipidomics experiment, from sample preparation to mass spectrometry analysis.

Lipid Extraction

A common method for extracting lipids from biological samples is the Bligh-Dyer method.

Protocol: Bligh-Dyer Lipid Extraction

-

Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable volume of phosphate-buffered saline (PBS).

-

Addition of Internal Standard: Spike the homogenate with a known amount of this compound. The final concentration will depend on the expected concentration of endogenous PGs in the sample and the sensitivity of the mass spectrometer. A starting point could be based on the concentrations used in commercially available standard mixes (e.g., 25 µg/mL).

-

Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v) to the sample.

-

Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography Parameters (Illustrative)

-

Column: C18 reversed-phase column

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: A typical gradient would start with a low percentage of mobile phase B and gradually increase to elute more hydrophobic lipids.

-

Flow Rate: 0.3-0.6 mL/min

-

Column Temperature: 55°C

Mass Spectrometry Parameters

For targeted quantification of PGs, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique. While specific MRM transitions for this compound were not explicitly found in the search results, a theoretical transition can be predicted based on the fragmentation of similar deuterated phospholipids. For instance, a similar deuterated phosphatidylcholine, d5-PC 17:0/22:4, has been analyzed.[3]

Table 4: Predicted MRM Transitions for this compound (Negative Ion Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |

| This compound | 839.6 | 269.2 | [M-H]⁻ → [17:0 fatty acid]⁻ |

| This compound | 839.6 | 327.2 | [M-H]⁻ → [22:4 fatty acid]⁻ |

| This compound | 839.6 | 153.0 | [M-H]⁻ → [Glycerol-3-phosphate]⁻ |

Note: These are predicted transitions and should be optimized on the specific mass spectrometer being used.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative lipidomics experiment using this compound as an internal standard.

Caption: General workflow for quantitative lipidomics using an internal standard.

Phosphatidylglycerol Biosynthesis

Phosphatidylglycerol is synthesized from phosphatidic acid.[4]

Caption: Biosynthesis pathway of Phosphatidylglycerol.

Phosphatidylglycerol in Toll-Like Receptor (TLR) Signaling

Phosphatidylglycerol has been shown to inhibit inflammation mediated by Toll-Like Receptors (TLRs).[5][6]

Caption: Inhibition of TLR4 signaling by Phosphatidylglycerol.

Conclusion

This compound is an essential tool for researchers in the field of lipidomics, enabling the accurate quantification of phosphatidylglycerols in a variety of biological matrices. Its use, in conjunction with robust extraction protocols and sensitive LC-MS/MS methods, provides a reliable means to investigate the role of PGs in health and disease. The growing understanding of PG's role in cellular signaling, particularly in modulating inflammatory responses, highlights the importance of precise quantitative analysis facilitated by deuterated standards like this compound.

References

- 1. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OzNOxESI: A Novel Mass Spectrometry Ion Chemistry for Elucidating Lipid Double-Bond Regioisomerism in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 5. Phosphatidylglycerol Inhibits Toll-Like Receptor-Mediated Inflammation by Danger-Associated Molecular Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidylglycerol inhibits toll-like receptor-mediated inflammation by danger-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of Deuterated Phosphatidylglycerol Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of deuterated phosphatidylglycerol (PG) standards, essential tools in biophysical studies, drug development, and membrane research. The methodologies detailed herein encompass chemoenzymatic and chemical approaches, offering pathways to selectively introduce deuterium labels into the acyl chains or the headgroup of phosphatidylglycerol.

Introduction to Deuterated Phosphatidylglycerol

Deuterated lipids, including phosphatidylglycerol, are invaluable probes in techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium provides a significant contrast in scattering length density for neutrons and alters the magnetic properties for NMR, enabling the detailed structural and dynamic investigation of lipid bilayers and their interactions with membrane-associated proteins. Phosphatidylglycerol itself is a crucial anionic phospholipid in bacterial and eukaryotic membranes, playing roles in membrane stability, protein function, and as a precursor to other lipids like cardiolipin.[1][2] The availability of high-purity, well-characterized deuterated PG standards is therefore critical for advancing our understanding of these fundamental biological systems.

Synthesis of Acyl Chain-Deuterated Phosphatidylglycerol

A common strategy for preparing acyl chain-deuterated phosphatidylglycerol involves the synthesis of deuterated fatty acids followed by their incorporation into the glycerophospholipid backbone. This approach allows for the preparation of specifically labeled PGs, such as the widely used 1,2-dipalmitoyl-d62-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG-d62).[3][4]

Synthesis of Deuterated Fatty Acid Precursors

The synthesis of perdeuterated fatty acids is a critical first step. A robust method involves the hydrothermal H/D exchange of the corresponding non-deuterated fatty acid in the presence of a catalyst.

Experimental Protocol: Synthesis of Palmitic Acid-d31

This protocol is adapted from methods used for the perdeuteration of saturated fatty acids.[2]

-

Reaction Setup: In a high-pressure reactor, combine palmitic acid, D₂O (heavy water) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.

-

H/D Exchange: Heat the mixture under high pressure and temperature to facilitate the exchange of hydrogen for deuterium atoms on the fatty acid chain. To achieve high isotopic enrichment (e.g., >98%), this process may need to be repeated two to three times with fresh D₂O and catalyst.[2]

-

Purification: After the reaction, the deuterated palmitic acid is extracted from the reaction mixture using an appropriate organic solvent and purified by recrystallization or chromatography.

-

Characterization: The isotopic enrichment and purity of the resulting palmitic acid-d31 are determined by mass spectrometry (MS) and NMR spectroscopy.

Chemoenzymatic Synthesis of Acyl Chain-Deuterated Phosphatidylglycerol

The chemoenzymatic approach combines the efficiency of chemical synthesis with the specificity of enzymatic reactions to produce high-purity, regiospecific deuterated phospholipids.

Experimental Protocol: Synthesis of 1,2-Dipalmitoyl-d62-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG-d62)

This protocol outlines a general chemoenzymatic strategy adaptable for DPPG-d62 synthesis.

-

Enzymatic Acylation of Glycerol-3-phosphate: Start with sn-glycerol-3-phosphate. In the presence of a specific lipase, such as a phospholipase A2-type enzyme, and an excess of the deuterated fatty acid (palmitic acid-d31), the sn-1 and sn-2 positions of the glycerol backbone are acylated to form 1,2-dipalmitoyl-d62-sn-glycero-3-phosphate (phosphatidic acid-d62).[1][5]

-

Chemical Phosphorylation of the Headgroup: The resulting deuterated phosphatidic acid is then chemically coupled with a protected glycerol derivative.

-

Deprotection and Purification: The protecting groups on the glycerol headgroup are removed, yielding the final DPPG-d62 product. The crude product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.[6][7] The mobile phase selection is crucial for effective separation, with reversed-phase columns often being effective for phospholipid purification.[6][8]

-

Characterization: The final product is characterized by thin-layer chromatography (TLC), NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment.

Quantitative Data for Acyl Chain-Deuterated Phospholipid Synthesis

The following table summarizes typical quantitative data for the synthesis of chain-deuterated phospholipids, which can be extrapolated for DPPG-d62 synthesis.

| Step | Parameter | Value | Reference |

| H/D Exchange of Fatty Acid | Isotopic Enrichment | >98% | [2] |

| Enzymatic Acylation | Yield | Variable (dependent on enzyme and conditions) | |

| Chemical Coupling & Deprotection | Overall Yield | Variable | |

| Final Product | Purity | >99% (TLC) | [9] |

Synthesis of Headgroup-Deuterated Phosphatidylglycerol

For studies focusing on the headgroup region of the lipid bilayer, phosphatidylglycerol deuterated in the glycerol headgroup (e.g., PG-d5) is required. This is typically achieved by starting with a deuterated glycerol precursor.

Synthesis of Deuterated Glycerol-3-Phosphate

The synthesis of the deuterated glycerol-3-phosphate backbone is the initial and crucial step.

Experimental Protocol: Synthesis of sn-Glycerol-3-phosphate-d5

-

Synthesis of Deuterated Glycerol: Deuterated glycerol (glycerol-d5) can be synthesized from deuterated precursors or obtained commercially.

-

Enzymatic Phosphorylation: Glycerol kinase can be used to specifically phosphorylate the sn-3 position of deuterated glycerol, yielding sn-glycerol-3-phosphate-d5.[10] This enzymatic approach ensures the correct stereochemistry.

Chemoenzymatic Synthesis of Headgroup-Deuterated Phosphatidylglycerol

Experimental Protocol: Synthesis of 1,2-Diacyl-sn-glycero-3-phospho-rac-(1-glycerol)-d5

-

Acylation of Deuterated Glycerol-3-Phosphate: The deuterated glycerol-3-phosphate-d5 is acylated at the sn-1 and sn-2 positions with non-deuterated fatty acids (e.g., palmitoyl chloride) using standard chemical or enzymatic methods to produce the corresponding phosphatidic acid-d5.

-

Phosphorylation and Coupling: The headgroup is then introduced. One common method is the use of phospholipase D (PLD) in a transphosphatidylation reaction.[11][12][13] In the presence of PLD and a large excess of glycerol, the phosphatidic acid moiety is transferred from a donor phospholipid (like phosphatidylcholine) to glycerol, forming phosphatidylglycerol. By using deuterated glycerol in this step, the deuterium label is incorporated into the headgroup.

-

Purification and Characterization: The resulting headgroup-deuterated PG is purified by chromatography and characterized by NMR and mass spectrometry to confirm the position of the deuterium labels and the overall purity.

Quantitative Data for Headgroup-Deuterated Phospholipid Synthesis

| Step | Parameter | Value | Reference |

| Enzymatic Phosphorylation of Glycerol | Yield | High | [10] |

| Transphosphatidylation with PLD | Yield | Can be nearly quantitative under optimized conditions | [12] |

| Final Product | Purity | >98% |

Characterization and Quantitative Analysis

Accurate characterization of deuterated phosphatidylglycerol standards is essential to ensure their quality and suitability for experimental use.

Mass Spectrometry

Mass spectrometry is a primary tool for determining the isotopic enrichment and confirming the molecular weight of the synthesized deuterated lipids.[14][15] High-resolution mass spectrometry can resolve the isotopic distribution and allow for the calculation of the average number of deuterium atoms per molecule.[16][17] Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium labels by analyzing the fragmentation patterns.[16]

Isotopic Enrichment Calculation

The isotopic enrichment can be calculated from the mass spectral data by analyzing the relative intensities of the mass isotopologues. The percentage of deuteration is determined by comparing the intensity of the deuterated species to the sum of intensities of all isotopic species.[1][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR are used to confirm the chemical structure and the position of the deuterium labels. The absence of proton signals at specific positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum provide direct evidence of successful deuteration.

Chromatography

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the final product.[6][7][19] A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates a high degree of purity.

Signaling Pathways and Experimental Workflows

Phosphatidylglycerol is a key intermediate in several important metabolic pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a general workflow for the synthesis of deuterated PG.

Diagrams:

Caption: Biosynthesis pathway of Phosphatidylglycerol.

Caption: Phosphatidylglycerol as a precursor for Cardiolipin synthesis.

Caption: General workflow for the synthesis of deuterated PG standards.

Conclusion

The synthesis of deuterated phosphatidylglycerol standards is a multi-step process that requires careful control over reaction conditions and rigorous purification and characterization. Both chemoenzymatic and purely chemical methods offer viable routes to these important research tools. By following the detailed protocols and considering the quantitative aspects outlined in this guide, researchers can confidently produce high-quality deuterated PG standards for their specific applications in biophysical chemistry, structural biology, and drug development.

References

- 1. Measurement of lipogenic flux by deuterium resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterogeneity of the sn-glycerol 3-phosphate pool in isolated hepatocytes, demonstrated by the use of deuterated glycerols and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) | C24H48O9P- | CID 168006280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 5. Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein–Lipid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 11. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of Phosphatidylglycerol in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerol (PG) is a crucial glycerophospholipid that, while often a minor component by percentage, exerts a profound influence on the structure and function of cellular membranes across all domains of life. From the thylakoid membranes of photosynthetic organisms to the inner mitochondrial membrane of eukaryotes and the cytoplasmic membrane of bacteria, PG's unique biophysical properties and ability to interact with proteins make it an essential player in a diverse array of cellular processes. This in-depth technical guide explores the core functions of PG in cellular membranes, providing detailed experimental protocols for its study, quantitative data for comparative analysis, and visualizations of key pathways and workflows.

Core Functions of Phosphatidylglycerol

Phosphatidylglycerol's functions are intricately linked to its structure: a glycerol backbone esterified to two fatty acids and a phosphodiester bond linking it to a headgroup consisting of another glycerol molecule. This anionic character at physiological pH is central to many of its roles.

Structural Integrity and Membrane Fluidity

PG is a vital component in maintaining the structural integrity and fluidity of cellular membranes. In bacteria, it can constitute a significant portion of the membrane phospholipids, contributing to the overall negative charge of the membrane surface. This charge is crucial for the proper localization and function of membrane proteins.

Data Presentation: Phosphatidylglycerol Concentration in Membranes

| Membrane Type | Organism/Organelle | Phosphatidylglycerol (PG) Concentration (mol %) | Reference(s) |

| Inner Membrane | Escherichia coli | ~15-25% | [1][2][3] |

| Inner Mitochondrial Membrane | Eukaryotes (general) | ~5% (variable) | [4] |

| Thylakoid Membrane | Photosynthetic Bacteria & Plant Chloroplasts | Significant component |

Experimental Protocol: Measurement of Membrane Fluidity using Laurdan Spectroscopy

Laurdan is a fluorescent probe sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. This allows for the quantification of membrane fluidity through the calculation of the Generalized Polarization (GP) value. A lower GP value indicates higher membrane fluidity.

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

-

Liposomes or isolated membranes containing varying concentrations of PG

-

Fluorometer with excitation and emission monochromators

-

Cuvettes

Procedure:

-

Probe Incorporation: Incubate the liposomes or membranes with a final concentration of 1-5 µM Laurdan for 30-60 minutes at the desired temperature, protected from light. The probe-to-lipid ratio should be optimized to avoid artifacts.

-

Fluorescence Measurement: Excite the sample at 350 nm. Record the emission intensities at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).

-

GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490)[5]

-

Data Analysis: Plot the GP values as a function of temperature or PG concentration. A decrease in the GP value indicates an increase in membrane fluidity.[5][6][7][8]

Mandatory Visualization: Experimental Workflow for Membrane Fluidity Analysis

Interaction with Membrane Proteins

The anionic headgroup of PG facilitates electrostatic interactions with positively charged amino acid residues on membrane proteins, influencing their folding, stability, and function.

Data Presentation: Protein-Phosphatidylglycerol Interaction

| Protein | Organism/System | Interaction Metric | Value | Reference(s) |

| Protein Z (PZ) | Bovine | Apparent Kd (with 1% PS) | ~36 nM | [9] |

| Factor Va | Bovine | Kd (with POPC SUVs) | ~3.0 µM | [10] |

Note: Specific Kd values for protein-PG interactions are often context-dependent and not always readily available in literature. The provided values are for related phospholipid interactions to illustrate the range of affinities.

Experimental Protocol: Microscale Thermophoresis (MST) for Protein-Lipid Interaction Analysis

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding. This allows for the determination of binding affinities (Kd).

Materials:

-

Fluorescently labeled protein of interest

-

Liposomes or nanodiscs containing PG

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Procedure:

-

Sample Preparation:

-

Prepare a serial dilution of the PG-containing liposomes/nanodiscs.

-

Prepare a constant concentration of the fluorescently labeled protein.

-

-

Binding Reaction: Mix the labeled protein with each dilution of the liposomes and incubate to reach binding equilibrium.

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The data is then fitted to a binding model to determine the dissociation constant (Kd).[11][12][13][14][15]

Mandatory Visualization: Workflow for MST-based Protein-Lipid Interaction Analysis

References

- 1. Localization of Anionic Phospholipids in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Formation and Regulation of Mitochondrial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphatidylserine and Phosphatidylethanolamine Bind to Protein Z Cooperatively and with Equal Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of bovine factor Va to phosphatidylcholine membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]

- 13. Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 17:0-22:4 PG-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Phosphatidylglycerols (PGs) are a class of phospholipids that play crucial roles in various biological processes, including membrane structure and cell signaling. The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and analytical detection. 17:0-22:4 PG-d5 is a deuterated phosphatidylglycerol that serves as an excellent internal standard for the quantification of endogenous PG species by mass spectrometry. Its unique mass allows it to be distinguished from naturally occurring lipids, while its chemical similarity ensures it behaves similarly to the analytes of interest during extraction and analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative lipidomics workflows, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Key Applications

-

Quantitative analysis of endogenous phosphatidylglycerols: Accurately measure the levels of various PG species in biological matrices such as plasma, serum, tissues, and cell cultures.

-

Lipidomics research: Investigate changes in PG profiles in response to disease, drug treatment, or other experimental conditions.

-

Biomarker discovery: Identify potential PG-based biomarkers for various pathological states.

-

Drug development: Assess the impact of therapeutic interventions on lipid metabolism.

Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound (e.g., from Avanti Polar Lipids)

-

Solvents (LC-MS grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water, Formic Acid

-

Lipid Extraction Solvents:

-

Folch method: Chloroform:Methanol (2:1, v/v)

-

Bligh-Dyer method: Chloroform:Methanol:Water (1:2:0.8, v/v/v)

-

MTBE method: Methyl-tert-butyl ether (MTBE) and Methanol

-

-

Biological Matrix: Plasma, serum, tissue homogenate, or cell lysate

-

Phosphate-Buffered Saline (PBS)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Sample Preparation: Lipid Extraction

The choice of lipid extraction method can significantly impact the recovery of different lipid classes. The Folch and Bligh-Dyer methods are well-established for a broad range of lipids.

Protocol: Modified Folch Extraction

-

Sample Aliquoting: Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample.

-

Protein Precipitation and Lipid Extraction:

-

Add 2 mL of ice-cold Chloroform:Methanol (2:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Incubate on ice for 15 minutes.

-

-

Phase Separation:

-

Add 400 µL of 0.9% NaCl solution (or PBS).

-

Vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of Isopropanol:Acetonitrile:Water, 2:1:1, v/v/v).

Below is a DOT script visualizing the lipid extraction workflow.

LC-MS/MS Analysis

The following are typical parameters for the analysis of phosphatidylglycerols. Method optimization is recommended for specific instrumentation and analytes.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v) with 0.1% Formic Acid |